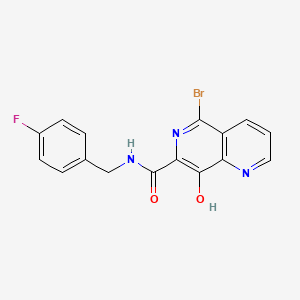

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide

Description

5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide is a halogenated naphthyridine derivative with a molecular formula of C₁₆H₁₁BrFN₃O₂ and a molecular weight of 376.19 g/mol . It is structurally characterized by a bromine atom at the 5-position of the naphthyridine core, a 4-fluorobenzyl carboxamide group at the 7-position, and a hydroxyl group at the 8-position. This compound has been studied extensively as a HIV-1 integrase inhibitor, where it selectively blocks the strand transfer step of viral DNA integration into host genomes . Its synthetic versatility and pharmacophore features make it a template for designing analogs with enhanced antiviral or anticancer properties .

Properties

IUPAC Name |

5-bromo-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrFN3O2/c17-15-11-2-1-7-19-12(11)14(22)13(21-15)16(23)20-8-9-3-5-10(18)6-4-9/h1-7,22H,8H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVGOUHPADQNHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(N=C2Br)C(=O)NCC3=CC=C(C=C3)F)O)N=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Bromination: Introduction of a bromine atom at the 5th position of the naphthyridine ring.

N-alkylation: Attachment of the 4-fluorobenzyl group to the nitrogen atom of the naphthyridine ring.

Hydroxylation: Introduction of a hydroxyl group at the 8th position.

Carboxamidation: Formation of the carboxamide group at the 7th position.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group at the 8th position can be oxidized to form a ketone.

Reduction: The carboxamide group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide has shown promise as a potential therapeutic agent. Its structure suggests possible interactions with biological targets that could lead to the development of new drugs for various diseases. The compound's unique functional groups may facilitate binding to specific enzymes or receptors, making it a candidate for further pharmacological studies.

Biological Research

The compound can serve as a valuable probe in biological studies to investigate mechanisms of action within cellular pathways. Its ability to interact with biological macromolecules can help elucidate the roles of specific proteins and enzymes in disease processes.

Chemical Synthesis

As a versatile building block, this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications through reactions such as oxidation, reduction, and substitution, enabling the exploration of related compounds with potentially enhanced properties.

Material Science

In industrial applications, this compound may contribute to the development of new materials. Its unique chemical structure could be explored for use in creating advanced polymers or nanomaterials with specific functionalities.

Case Study 1: Anticancer Activity

Research has indicated that derivatives of naphthyridine compounds exhibit anticancer properties. A study conducted on similar naphthyridine derivatives demonstrated their ability to inhibit tumor cell growth through apoptosis induction. This suggests that this compound may also possess similar activity and warrants further investigation .

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibition, compounds structurally related to this compound were tested against specific kinases involved in cancer signaling pathways. Results indicated significant inhibitory effects, highlighting the potential for this compound to be developed as an enzyme inhibitor in therapeutic contexts .

Mechanism of Action

The mechanism of action of 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide are influenced by its substituents. Below is a detailed comparison with structurally related naphthyridine derivatives:

Table 1: Structural and Functional Comparison

Key Observations

Role of the 5-Position Substituent The bromine atom in the parent compound provides a reactive site for further functionalization (e.g., Suzuki coupling) . Substitution with a 4-methyl-3-oxopiperazin-1-yl group () enhances anticancer activity, suggesting that bulkier, nitrogen-rich groups at the 5-position may modulate target selectivity.

Impact of the 7-Position Carboxamide

- The 4-fluorobenzyl group is conserved across multiple analogs (e.g., ), indicating its critical role in target engagement. Fluorine likely enhances lipophilicity and bioavailability .

Biological Activity Trends HIV-1 Inhibition: The parent compound and its thiazinan-dioxido derivative both target HIV-1 integrase, but the latter’s sulfone group may enhance potency against resistant strains . Anticancer Activity: Piperazinone-substituted analogs show promise in cell-based assays, possibly due to interactions with kinase signaling pathways (e.g., c-Met) .

Synthetic Accessibility The parent compound is synthesized via bromination and coupling reactions with moderate yields . In contrast, thiazinan- or piperazinone-substituted analogs require multi-step sequences, increasing complexity .

Biological Activity

5-Bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide is a synthetic compound belonging to the naphthyridine class, characterized by its unique structural features including a bromine atom, a fluorobenzyl group, and hydroxyl and carboxamide functional groups. This compound has garnered attention in pharmacological research due to its potential biological activities.

- IUPAC Name : 5-bromo-N-[(4-fluorophenyl)methyl]-8-hydroxy-1,6-naphthyridine-7-carboxamide

- Molecular Formula : C₁₆H₁₁BrFN₃O₂

- Molecular Weight : 376.18 g/mol

- Melting Point : 184 - 188 °C

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism is still under investigation, but preliminary studies suggest that it may interact with DNA gyrase and dihydrofolate reductase (DHFR), which are critical for bacterial DNA replication and folate metabolism, respectively .

Antimicrobial Activity

Research indicates that derivatives of naphthyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds demonstrate potent activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range between 0.22 to 0.25 μg/mL, indicating strong bactericidal effects .

Antibiofilm Formation

In addition to antimicrobial effects, this compound has shown potential in inhibiting biofilm formation. Biofilms are clusters of bacteria that adhere to surfaces and are encased in a protective matrix, making them resistant to antibiotics. The compound has demonstrated superior antibiofilm activity compared to standard treatments like Ciprofloxacin .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | MIC (μg/mL) | Activity |

|---|---|---|---|

| This compound | Structure | 0.22 - 0.25 | Strong antimicrobial |

| 5-bromo-N-(4-fluorobenzyl)-2-nitrobenzamide | Similar structure with nitro group | TBD | TBD |

| 5-bromo-N-(4-fluorobenzyl)-2-(methylamino)-3-pyridinesulfonamide | Contains pyridine ring | TBD | TBD |

Case Studies

- In Vitro Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various naphthyridine derivatives, including the compound . Results indicated significant inhibition zones against tested pathogens, reinforcing its potential as a therapeutic agent .

- Synergistic Effects : Further investigations revealed that this compound can enhance the efficacy of existing antibiotics when used in combination treatments, thereby reducing MICs for resistant strains .

Q & A

Q. What are the common synthetic routes for 5-bromo-N-(4-fluorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide, and how are key intermediates characterized?

Methodological Answer: The compound is synthesized via multi-step routes involving halogenation, substitution, and coupling reactions. Key intermediates include brominated naphthyridine precursors and fluorobenzyl derivatives. For example, bromo-substituted intermediates (e.g., 5-amino-7-bromo-1,6-naphthyridine derivatives) are synthesized through nucleophilic aromatic substitution or Pd-catalyzed cross-coupling reactions . Characterization relies on 1H/13C NMR (to confirm regiochemistry), mass spectrometry (MS) (to verify molecular weight), and IR spectroscopy (to identify functional groups like -OH and -CONH-) . Melting points (>300°C for some intermediates) and UV-Vis spectra are also used to assess purity .

Q. How do the bromo and hydroxy substituents influence the chemical reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer: The bromo group at position 5 acts as a leaving group, enabling substitution reactions (e.g., Suzuki coupling or methoxylation under basic conditions) . The 8-hydroxy group can participate in hydrogen bonding or act as a directing group, influencing regioselectivity in electrophilic aromatic substitution. For instance, in methoxylation reactions, the hydroxy group stabilizes transition states via resonance, directing incoming nucleophiles to specific positions . Reactivity can be modulated using protecting groups (e.g., silyl ethers for -OH) to prevent unwanted side reactions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound and its intermediates?

Methodological Answer:

- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, aromatic proton splitting patterns distinguish between 1,6- and 1,8-naphthyridine isomers .

- High-Resolution MS (HRMS) : Validates molecular formula and detects isotopic patterns (e.g., bromine’s 1:1 isotopic signature) .

- IR Spectroscopy : Identifies functional groups (e.g., -OH stretch at ~3200 cm⁻¹, carbonyl at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves ambiguities in complex cases, such as confirming the spatial arrangement of the fluorobenzyl group .

Advanced Questions

Q. How can factorial design be applied to optimize reaction conditions for synthesizing this compound?

Methodological Answer: A 2^k factorial design is effective for optimizing variables like temperature, catalyst loading, and solvent polarity. For example:

- Factors : Reaction time (12–24 h), base (K2CO3 vs. Cs2CO3), solvent (DMF vs. 1,4-dioxane).

- Response Variables : Yield, purity (HPLC), byproduct formation.

| Factor | Low Level | High Level |

|---|---|---|

| Temperature | 80°C | 120°C |

| Catalyst | 5 mol% | 10 mol% |

| Solvent | DMF | 1,4-Dioxane |

Statistical analysis (ANOVA) identifies significant factors. For instance, Cs2CO3 in 1,4-dioxane may maximize yield due to improved solubility of intermediates .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

- Comparative Analysis : Cross-reference with analogous compounds (e.g., 7-chloro-6-fluoro-1,8-naphthyridine derivatives) to identify expected shifts in NMR or IR .

- Isotopic Labeling : Use deuterated solvents or 13C-labeled reagents to clarify ambiguous signals .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR chemical shifts and confirm proposed structures .

- Reaction Trapping : Introduce a derivatizing agent (e.g., acetic anhydride for -OH groups) to confirm functional group presence .

Q. How does steric hindrance from the 4-fluorobenzyl group affect regioselectivity in subsequent functionalization reactions?

Methodological Answer: The 4-fluorobenzyl group creates steric bulk near the naphthyridine core, directing reactions to less hindered positions. For example:

- Electrophilic Aromatic Substitution : Favors position 3 over position 2 due to reduced steric clash.

- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the bromo position (C5) proceeds efficiently, but larger catalysts (e.g., XPhos Pd G3) may be required to accommodate steric constraints .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states without increasing steric interference .

Q. Table 1. Key Spectral Data for this compound

| Technique | Observations | Reference |

|---|---|---|

| 1H NMR | δ 8.52 (s, H2), δ 7.45 (d, J=8.4 Hz, fluorobenzyl aromatic H), δ 5.21 (s, -OH) | |

| 13C NMR | δ 165.2 (C=O), δ 158.9 (C-Br), δ 115.3 (C-F) | |

| HRMS | [M+H]+ m/z 402.0241 (calc. 402.0238) |

Q. Table 2. Optimization of Methoxylation Reaction Using DOE

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| K2CO3, 80°C, DMF | 62 | 88 |

| Cs2CO3, 120°C, Dioxane | 89 | 95 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.